molecular formula C24H19F3N4O2S B2393600 6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-42-3

6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

货号: B2393600
CAS 编号: 625376-42-3
分子量: 484.5
InChI 键: MXKHBRHYAHESCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and oncogenic pathways. Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML) . The compound exerts its mechanism by binding to the kinase domains of these targets, thereby inhibiting autophosphorylation and downstream signaling through crucial pathways like STAT, MAPK, and PI3K/Akt, which are fundamental to cell proliferation and survival. This targeted inhibition makes it a valuable chemical probe for delineating the complex pathophysiology of these hematological malignancies and for evaluating combination therapies in preclinical models . Research utilizing this inhibitor is pivotal for advancing the understanding of resistance mechanisms and for the development of next-generation therapeutic strategies against cancers dependent on JAK2 and FLT3 activity.

属性

IUPAC Name

6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2S/c1-33-16-9-7-15(8-10-16)20-13-18(24(25,26)27)17(14-28)22(29-20)34-12-4-11-31-21-6-3-2-5-19(21)30-23(31)32/h2-3,5-10,13H,4,11-12H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKHBRHYAHESCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCCN3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(4-methoxyphenyl)-2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile represents a novel structure with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H18F3N3OC_{20}H_{18}F_3N_3O and exhibits a complex structure that includes a trifluoromethyl group, a benzimidazole moiety, and a methoxyphenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µg/mL) Study Reference
KYSE701.463
KYSE1500.655
MCF-710.4

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes relevant to disease processes:

  • Cholinesterases : Moderate inhibitory activity was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values around 19.2 µM and 13.2 µM respectively .
  • Cyclooxygenase Enzymes : The compound exhibited dual inhibitory effects against COX-2 and lipoxygenases (LOX-5 and LOX-15), suggesting potential anti-inflammatory properties .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of the compound with its biological targets. The trifluoromethyl group is believed to enhance binding affinity through hydrogen bonding and halogen interactions with amino acid residues in the active sites of target proteins .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies on MCF-7 cells indicated that the compound significantly reduced cell viability, supporting its potential use in breast cancer therapy .
  • Esophageal Cancer Model : A recent study demonstrated that at a concentration of 20 µg/mL, the compound inhibited cell growth by over 99% in esophageal cancer cell lines KYSE70 and KYSE150 .

相似化合物的比较

Structural and Functional Comparison with Analogs

Core Pyridine-3-Carbonitrile Derivatives

(a) 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile ()
  • Molecular Formula : C₁₄H₉F₃N₂O₂
  • Key Differences : Lacks the benzimidazole-propylsulfanyl group, simplifying the structure.
(b) 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile ()
  • Molecular Formula : C₂₀H₁₂ClF₃N₂S
  • Key Differences : Substitutes 4-chlorophenyl for 4-methoxyphenyl and uses a 4-methylphenylsulfanyl group instead of benzimidazole-propylsulfanyl.
  • The methylphenylsulfanyl chain lacks the hydrogen-bonding capability of benzimidazole, reducing target selectivity .

Benzimidazole-Containing Analogs

(a) 6-{[(1H-1,3-Benzodiazol-2-yl)Methyl]Sulfanyl}-4-(Trifluoromethyl)-[2,4'-Bipyridine]-5-Carbonitrile ()
  • Key Feature : Includes a benzimidazole-methylsulfanyl group linked to a bipyridine core.
  • Implications : The rigid bipyridine structure may limit conformational flexibility compared to the target compound’s propylsulfanyl chain, affecting binding kinetics .
(b) 1-Benzyl-6-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile ()
  • Key Feature : Substitutes benzyl and methylsulfanyl groups for the target’s benzimidazole-propylsulfanyl chain.

Bioactivity and Antioxidant Potential

  • Pyridin-2(1H)-one Derivatives (): Compounds with methoxyphenyl and bromophenyl substituents demonstrated antioxidant activities up to 79.05% (compared to ascorbic acid at 82.71%). The target compound’s methoxyphenyl group may contribute similarly, while the benzimidazole-propylsulfanyl chain could enhance activity through synergistic interactions .
  • Data Mining Insights (): Structurally similar compounds cluster by bioactivity profiles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-(4-Methoxyphenyl)-2-oxo Analog () 6-(4-Chlorophenyl) Analog ()
Molecular Weight ~450 (estimated) 294.23 404.84
LogP Higher (due to benzimidazole) 2.1 (predicted) 3.8 (predicted)
Solubility Moderate (polar groups) Low (hydrophobic core) Low (chlorophenyl)
Metabolic Stability High (trifluoromethyl) Moderate High
  • ADMET Considerations : The benzimidazole group may introduce cytochrome P450 interactions, affecting metabolism. The trifluoromethyl group enhances stability, as seen in analogs .

常见问题

Q. What synthetic methodologies are employed to construct the pyridine-benzimidazole core of this compound?

The synthesis involves multi-step organic reactions, including:

  • Oxidative cyclization : Sodium hypochlorite in ethanol facilitates ring closure of hydrazine intermediates to form fused heterocycles (e.g., triazolopyridines) .
  • Sulfanyl linkage : Thiol-propyl bridges are introduced via nucleophilic substitution or thiol-ene reactions under mild conditions to connect the pyridine and benzimidazole moieties .
  • Protecting groups : Methoxy and trifluoromethyl groups are typically introduced early in the synthesis to prevent undesired side reactions .

Key Reaction Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolEnhances cyclization
TemperatureRoom temperatureMinimizes decomposition
Oxidant (e.g., NaOCl)4 equiv.Balances reactivity and selectivity

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 8.09 ppm for pyridine protons) and carbon backbone .
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between methoxyphenyl and pyridine rings) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated within 1 ppm error) .

Example NMR Data from Analogous Compounds :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityAssignment
Pyridine C-H8.09ddJ = 4.8 Hz
Methoxyphenyl OCH33.84sElectron-withdrawing substituent

Q. What role do the methoxyphenyl and trifluoromethyl groups play in the compound's electronic properties?

  • Methoxyphenyl : Acts as an electron-donating group, stabilizing the pyridine ring via resonance and enhancing π-stacking interactions in crystal lattices .
  • Trifluoromethyl : Introduces strong electron-withdrawing effects, increasing electrophilicity at the pyridine C-4 position and influencing redox behavior .

Substituent Effects on Reactivity :

SubstituentHammett Constant (σ)Impact on Pyridine Reactivity
-OCH3 (methoxy)-0.27Stabilizes cationic intermediates
-CF3 (trifluoromethyl)+0.54Enhances electrophilic substitution

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs with varying substituents?

Contradictions often arise from differences in:

  • Bioavailability : Trifluoromethyl groups improve membrane permeability but may reduce solubility .
  • Enzyme binding : Methoxy vs. hydroxy substitutions alter hydrogen-bonding networks (e.g., benzimidazole-2-oxo vs. 2-thione derivatives) . Methodological Approach :
  • Perform molecular docking to compare binding modes (e.g., using AutoDock Vina).
  • Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies optimize reaction yields while minimizing side products in the synthesis?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Factors : Catalyst loading, solvent polarity, temperature.
  • Response Surface Methodology (RSM) : Identifies non-linear interactions between variables. Case Study :
FactorLow LevelHigh LevelOptimal Value
Catalyst (Pd/C)5 mol%10 mol%7.5 mol%
Temperature (°C)80120100
Resulted in 85% yield (vs. 60% baseline) .

Q. How can computational methods predict the compound's binding affinity to target enzymes?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Quantum Mechanical (QM) Calculations : Determine charge distribution at the pyridine C-3 carbonitrile group using DFT (B3LYP/6-31G*) . Predicted vs. Experimental Binding Energy :
MethodΔG (kcal/mol)Error
AutoDock Vina-9.2±1.3
Experimental (ITC)-8.7N/A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。